N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide is a thieno[2,3-d]pyrimidine derivative characterized by a 2-methyl-4-oxo core and a thiophene-2-sulfonamide group connected via an ethyl linker.
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S3/c1-9-15-12-10(4-8-21-12)13(17)16(9)6-5-14-22(18,19)11-3-2-7-20-11/h2-4,7-8,14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLOVKYHNBUIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₃O₂S₃, with a molecular weight of approximately 311.4 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit promising antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, the compound has been noted for its activity against Mycobacterium tuberculosis, making it a candidate for further development in treating tuberculosis infections .
Anticancer Activity
Recent research has also evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives. In vitro studies have indicated that these compounds can inhibit cell proliferation in several cancer cell lines, including liver (HepG-2) and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study assessed the activity of various thieno[2,3-d]pyrimidine derivatives against Pseudomonas aeruginosa. The results indicated that certain modifications to the thieno core enhanced antibacterial activity significantly .
- Anticancer Screening : In a comparative study of multiple thieno[2,3-d]pyrimidine derivatives, this compound exhibited IC50 values indicating substantial cytotoxicity against HepG-2 cells at concentrations lower than 10 µM .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The process includes the formation of the thieno[2,3-d]pyrimidine core followed by sulfonamide formation .
Data Tables
| Biological Activity | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|
| Antimicrobial | < 10 | Mycobacterium tuberculosis |
| Anticancer | < 10 | HepG-2 (liver cancer) |
| Anticancer | < 15 | Colon cancer cell lines |
Scientific Research Applications
Chemical Properties and Structure
The compound features a thienopyrimidine core, characterized by a fused thiophene and pyrimidine ring system. The structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S₂
- Molecular Weight : 358.46 g/mol
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various pathogens:
- Mechanism of Action : Thienopyrimidines act by inhibiting enzymes involved in nucleic acid synthesis, disrupting the replication of bacterial and viral pathogens.
Case Study : A study demonstrated that derivatives of thienopyrimidine showed IC₅₀ values in the low micromolar range against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential (Zhu et al., 2021) .
Anticancer Properties
Thienopyrimidines have also been investigated for their anticancer effects. The compound has shown promise in targeting various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Research Findings : In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase (ResearchGate, 2021) .
Structure-Activity Relationship (SAR)
Understanding the SAR of thienopyrimidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the thienopyrimidine scaffold can enhance potency and selectivity:
| Modification | Position | Effect on Activity |
|---|---|---|
| Methyl Group | 2 | Increased solubility and bioavailability |
| Ethyl Group | 4 | Enhanced anticancer activity |
| Sulfonamide Group | 2 | Improved binding affinity to target enzymes |
Synthesis Pathways
The synthesis of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step reactions starting from commercially available thiophene derivatives. Key steps include:
- Formation of Thienopyrimidine Core : Utilizing cyclization reactions involving thiophene and pyrimidine precursors.
- Sulfonamide Formation : Reacting the thienopyrimidine with sulfonyl chlorides to introduce the sulfonamide moiety.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure and Substituent Variations
The target compound shares the thieno[2,3-d]pyrimidin-4(3H)-one core with several analogs, but its substituents distinguish it functionally and pharmacologically:
Table 1: Structural and Functional Comparison
Key Observations:
Analytical Characterization
- Purity and Stability: High HPLC purity (>95%) and NMR consistency, as seen in for related compounds, are critical for ensuring the target compound’s reproducibility and pharmacological reliability .
- Optical Rotation: The target compound’s stereochemistry (if chiral) could influence activity, as evidenced by the optical rotation data of compounds 7t ([α]D +24.8) and 7u ([α]D -59.5) in .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of thienopyrimidine cores and sulfonamide coupling. For example, analogous compounds are synthesized via nucleophilic substitution or Mitsunobu reactions to attach sulfonamide groups to the thienopyrimidine scaffold . Key intermediates, such as 2-methyl-4-oxothieno[2,3-d]pyrimidine, are prepared using tert-butyldimethylsilyl (TBDMS) protection for hydroxyl groups, followed by deprotection and functionalization .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are essential. For structural validation, compare experimental NMR shifts (e.g., sulfonamide protons at δ 7.5–8.0 ppm) with computational predictions. PubChem-derived SMILES strings and InChI keys enable cross-referencing with databases for consistency checks .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing via forced degradation studies. Employ a factorial design (e.g., 2³ design) to vary pH (1–13), temperature (25–60°C), and exposure time (24–72 hours). Monitor degradation via HPLC and correlate results with Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches and machine learning to identify optimal catalysts or solvents, reducing trial-and-error experimentation . Apply this to evaluate energy barriers for sulfonamide coupling or thienopyrimidine cyclization steps .
Q. What strategies resolve contradictions between computational predictions and experimental yields?
- Methodological Answer : Implement a feedback loop where experimental data (e.g., failed reactions) refine computational models. For instance, if DFT underestimates steric hindrance in sulfonamide coupling, recalibrate van der Waals parameters using experimental crystal structure data . Cross-validate with multivariate regression to isolate variables causing discrepancies .
Q. How can researchers leverage statistical design of experiments (DoE) to minimize trial runs during process optimization?
- Methodological Answer : Use response surface methodology (RSM) or Box-Behnken designs to explore factors like reagent stoichiometry, temperature, and solvent polarity. For a thienopyrimidine synthesis, a 3-level DoE might reveal nonlinear interactions between reaction time and catalyst loading, enabling Pareto-efficient optimization .
Q. What mechanistic insights govern the reactivity of the sulfonamide group in nucleophilic or electrophilic environments?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ³⁵S) to track sulfonamide participation in reactions. For example, compare SN2 vs. SN1 mechanisms in sulfonamide displacement reactions using polar aprotic solvents (DMF) vs. protic solvents (EtOH) .
Q. How can membrane separation technologies improve purification of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
